molecular formula C16H34BrN B14702095 1-Ethyl-1-nonylpiperidinium bromide CAS No. 23489-02-3

1-Ethyl-1-nonylpiperidinium bromide

Cat. No.: B14702095
CAS No.: 23489-02-3
M. Wt: 320.35 g/mol
InChI Key: MCIBKPBLZSQKAI-UHFFFAOYSA-M
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Description

1-Ethyl-1-nonylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C16H34BrN. It is known for its ionic liquid properties, which make it a versatile compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-nonylpiperidinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-nonylpiperidine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-nonylpiperidinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions typically results in the formation of alcohols .

Mechanism of Action

The mechanism of action of 1-ethyl-1-nonylpiperidinium bromide involves its interaction with molecular targets through ionic interactions. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. In chemical reactions, it acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1-nonylpiperidinium bromide is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in surfactants and emulsifiers .

Properties

CAS No.

23489-02-3

Molecular Formula

C16H34BrN

Molecular Weight

320.35 g/mol

IUPAC Name

1-ethyl-1-nonylpiperidin-1-ium;bromide

InChI

InChI=1S/C16H34N.BrH/c1-3-5-6-7-8-9-11-14-17(4-2)15-12-10-13-16-17;/h3-16H2,1-2H3;1H/q+1;/p-1

InChI Key

MCIBKPBLZSQKAI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[N+]1(CCCCC1)CC.[Br-]

Origin of Product

United States

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